![molecular formula C21H27N2O5P B10760738 N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine CAS No. 216097-44-8](/img/structure/B10760738.png)
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine is a complex organic compound belonging to the class of n-acyl-l-alpha-amino acids This compound is characterized by its intricate structure, which includes a biphenyl group, an aminoethyl group, and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine typically involves multi-step organic reactions. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine involves its interaction with specific molecular targets and pathways. It has been shown to interact with enzymes such as leukotriene A-4 hydrolase and neprilysin, influencing various biochemical processes . The compound’s phosphoryl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other n-acyl-l-alpha-amino acids and biphenyl derivatives, such as:
3-Hydroxy-2-aryl acrylate: Known for its electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis.
Aminoglycosides: A class of antibiotics with similar aminoethyl groups, known for their protein synthesis inhibition properties.
Uniqueness
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
216097-44-8 |
|---|---|
Fórmula molecular |
C21H27N2O5P |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H27N2O5P/c1-14(21(25)26)23-20(24)19(13-29(27,28)15(2)22)12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,14-15,19H,12-13,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t14-,15+,19+/m0/s1 |
Clave InChI |
CWJPVKSBGVPXRD-QMTMVMCOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)N)O |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)(C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760661.png)
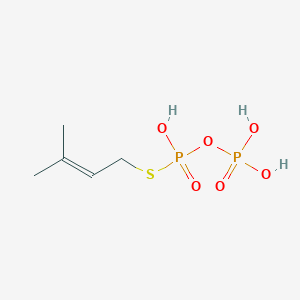

![N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid](/img/structure/B10760694.png)
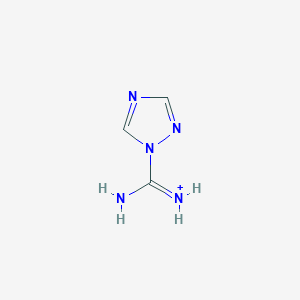
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
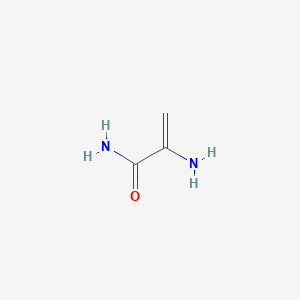
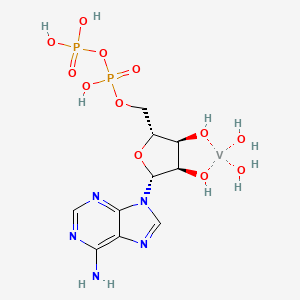
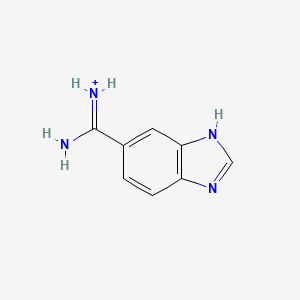
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
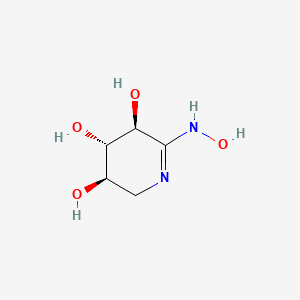
oxovanadium](/img/structure/B10760750.png)
